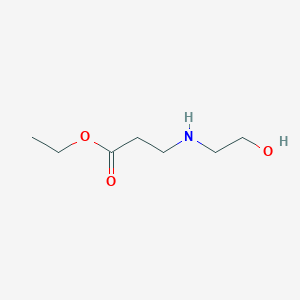
ethyl N-(2-hydroxyethyl)-beta-alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[(2-hydroxyethyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound contains an ester functional group, a tertiary amine, and a hydroxyl group, making it a versatile molecule in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-hydroxyethyl)amino]propanoate typically involves the esterification of 3-[(2-hydroxyethyl)amino]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-[(2-hydroxyethyl)amino]propanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .
化学反应分析
Types of Reactions
Ethyl 3-[(2-hydroxyethyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-[(2-oxoethyl)amino]propanoic acid.
Reduction: 3-[(2-hydroxyethyl)amino]propanol.
Substitution: Quaternary ammonium salts.
科学研究应用
Ethyl 3-[(2-hydroxyethyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
作用机制
The mechanism of action of ethyl 3-[(2-hydroxyethyl)amino]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function .
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavoring agents.
Ethyl propanoate: Similar in structure but lacks the amino and hydroxyl groups.
Uniqueness
Ethyl 3-[(2-hydroxyethyl)amino]propanoate is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to simpler esters. This makes it a valuable compound in various fields of research and industry .
生物活性
Ethyl N-(2-hydroxyethyl)-beta-alaninate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an amino acid derivative with the following chemical structure:
- Molecular Formula : C7H15N1O3
- Molecular Weight : 159.20 g/mol
- CAS Number : 116569
The compound contains both an ethyl group and a hydroxyethyl group, which contribute to its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may exhibit enzyme inhibition properties, which can modulate metabolic pathways in cells. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, thereby affecting the overall biochemical pathways.
- Receptor Binding : Potential interactions with specific receptors could lead to altered cellular responses, impacting processes such as cell proliferation and apoptosis.
Antioxidant Properties
This compound has been studied for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. The compound's structure allows it to scavenge reactive oxygen species (ROS), thus protecting cells from oxidative stress.
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. It has shown promise in protecting neuronal cells from apoptosis induced by various stressors, potentially making it a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
-
In vitro Studies :
- A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in a significant reduction in apoptosis markers compared to untreated controls. This suggests a protective effect against oxidative stress-induced cell death.
-
Animal Models :
- In animal models of neurodegeneration, administration of the compound led to improved cognitive function and reduced markers of inflammation in the brain, indicating potential therapeutic benefits for conditions such as Alzheimer's disease.
-
Clinical Applications :
- Preliminary clinical trials have begun exploring the efficacy of this compound in managing symptoms associated with chronic inflammatory diseases, showcasing its versatility as a therapeutic agent.
Data Table: Summary of Biological Activities
属性
CAS 编号 |
3705-57-5 |
|---|---|
分子式 |
C7H15NO3 |
分子量 |
161.20 g/mol |
IUPAC 名称 |
ethyl 3-(2-hydroxyethylamino)propanoate |
InChI |
InChI=1S/C7H15NO3/c1-2-11-7(10)3-4-8-5-6-9/h8-9H,2-6H2,1H3 |
InChI 键 |
KFMUHEFRYACHHR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















